1-Ethylpiperidine hypophosphite

概要

説明

1-Ethylpiperidine hypophosphite is a chemical compound with the molecular formula C7H18NO2P. It is known for its role in promoting carbon-carbon bond-forming radical reactions in both aqueous and organic media . This compound is particularly significant in organic synthesis due to its ability to act as a radical reducing agent for organic halides .

準備方法

1-Ethylpiperidine hypophosphite can be synthesized through various methods. One common synthetic route involves the reaction of 1-ethylpiperidine with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .

化学反応の分析

1-Ethylpiperidine hypophosphite undergoes several types of chemical reactions, including:

Radical Reactions: It promotes carbon-carbon bond-forming radical reactions, making it a valuable reagent in organic synthesis.

Reduction Reactions: It acts as a suitable radical reducing agent for organic halides.

Cyclization Reactions: It is used in the radical cyclization of various substrates, including the synthesis of phytotoxic metabolites.

Common reagents and conditions used in these reactions include electron-deficient olefins, gem-dihalocompounds, and specific radical initiators.

科学的研究の応用

1-Ethylpiperidine hypophosphite has several scientific research applications:

作用機序

The mechanism of action of 1-Ethylpiperidine hypophosphite involves its ability to act as a radical chain carrier. It facilitates the formation of carbon-carbon bonds by promoting radical reactions. The molecular targets and pathways involved include the activation of gem-dihalocompounds and electron-deficient olefins, leading to the formation of complex organic structures .

類似化合物との比較

1-Ethylpiperidine hypophosphite can be compared with other similar compounds such as:

1-Ethylpiperidinium phosphinate: Similar in structure but may have different reactivity and applications.

Anilinium hypophosphite: Another hypophosphite compound with distinct properties and uses.

Sodium hypophosphite: A commonly used hypophosphite with broader industrial applications.

The uniqueness of this compound lies in its specific role as a radical reducing agent and its ability to promote carbon-carbon bond formation in both aqueous and organic media .

生物活性

1-Ethylpiperidine hypophosphite (EPHP) is a compound that has garnered attention in various fields of organic chemistry and pharmacology due to its unique properties and biological activities. This article delves into the synthesis, mechanisms, and biological implications of EPHP, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

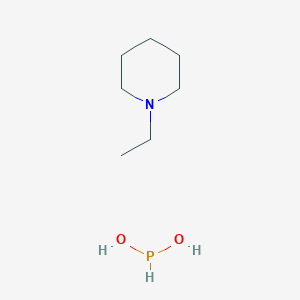

This compound is characterized by its piperidine ring structure with an ethyl group attached to the nitrogen atom, along with a hypophosphite moiety. The chemical formula can be represented as . The synthesis of EPHP typically involves the reaction of piperidine derivatives with phosphorous acid or its derivatives under controlled conditions, often utilizing radical reactions to facilitate the formation of the hypophosphite group .

EPHP acts primarily through radical-mediated mechanisms. It has been shown to participate in various organic transformations, particularly in radical additions and deoxygenation reactions. For instance, EPHP has been utilized as a reducing agent in organic synthesis, facilitating the conversion of halides to alcohols and other functional groups . The compound exhibits significant reactivity due to the presence of phosphorus radicals, which play a crucial role in its biological activity.

Antioxidant Properties

One of the notable biological activities of EPHP is its antioxidant capability. Studies have indicated that EPHP can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly beneficial in preventing cellular injury caused by oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Angiogenesis Promotion

Research has demonstrated that EPHP can promote angiogenesis, the formation of new blood vessels from existing ones. This activity is mediated through the release of hydrogen sulfide (H₂S), a signaling molecule known for its role in vascular biology. The ability of EPHP to enhance angiogenesis suggests potential therapeutic applications in wound healing and tissue regeneration .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant activity of EPHP was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that EPHP exhibited a dose-dependent scavenging effect, significantly reducing DPPH radical concentration compared to control samples. This suggests that EPHP could serve as a potent antioxidant agent in pharmaceutical formulations aimed at combating oxidative stress .

Case Study 2: Angiogenesis Induction

Another study focused on the effects of EPHP on endothelial cells demonstrated that treatment with EPHP resulted in increased proliferation and migration of these cells. The mechanism was linked to H₂S release, which activated signaling pathways associated with angiogenesis. These findings highlight the potential use of EPHP in therapeutic strategies for enhancing tissue repair and regeneration following injury .

Data Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Radical scavenging | Preventing oxidative damage |

| Angiogenesis | H₂S release; endothelial cell activation | Wound healing; tissue regeneration |

特性

CAS番号 |

145060-63-5 |

|---|---|

分子式 |

C7H16NO2P |

分子量 |

177.18 g/mol |

IUPAC名 |

1-ethylpiperidine;phosphenous acid |

InChI |

InChI=1S/C7H15N.HO2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;(H,1,2) |

InChIキー |

VVGYHOYSKCFGPB-UHFFFAOYSA-N |

SMILES |

CCN1CCCCC1.OPO |

正規SMILES |

CCN1CCCCC1.OP=O |

ピクトグラム |

Flammable; Irritant |

同義語 |

1-ethylpiperidine 1-ethylpiperidine hypophosphite EPHP cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?

A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].

Q2: What types of reactions has this compound (EPHP) been successfully employed in?

A2: Research highlights EPHP's efficacy in various radical reactions, including:

- Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].

- Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.

Q3: Are there specific reaction conditions where this compound (EPHP) demonstrates superior performance?

A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.

Q4: Are there any limitations or challenges associated with using this compound (EPHP) in radical reactions?

A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。